molecular formula C26H22FN3O B2874440 5-(2-fluorobenzyl)-8-methyl-3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1189879-74-0

5-(2-fluorobenzyl)-8-methyl-3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2874440
CAS No.: 1189879-74-0
M. Wt: 411.48
InChI Key: DPLRLFGGTRDMEB-UHFFFAOYSA-N
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Description

5-(2-fluorobenzyl)-8-methyl-3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one: is a complex organic compound belonging to the class of pyrimidoindoles. This compound is characterized by its unique structure, which includes a fluorobenzyl group, a methyl group, and a phenethyl group attached to a pyrimidoindole core. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-fluorobenzyl)-8-methyl-3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidoindole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrimidoindole core.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using a fluorobenzyl halide and a suitable nucleophile.

    Addition of the Methyl and Phenethyl Groups: These groups are typically added through alkylation reactions using methylating and phenethylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and phenethyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can be performed on the pyrimidoindole core, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group may yield a carboxylic acid, while substitution of the fluorobenzyl group may introduce various functional groups.

Scientific Research Applications

5-(2-fluorobenzyl)-8-methyl-3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one: has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-(2-fluorobenzyl)-8-methyl-3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and DNA. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-chlorobenzyl)-8-methyl-3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one
  • 5-(2-bromobenzyl)-8-methyl-3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one
  • 5-(2-methylbenzyl)-8-methyl-3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one

Uniqueness

The presence of the fluorobenzyl group in 5-(2-fluorobenzyl)-8-methyl-3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents on the benzyl group.

Properties

IUPAC Name

5-[(2-fluorophenyl)methyl]-8-methyl-3-(2-phenylethyl)pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3O/c1-18-11-12-23-21(15-18)24-25(30(23)16-20-9-5-6-10-22(20)27)26(31)29(17-28-24)14-13-19-7-3-2-4-8-19/h2-12,15,17H,13-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPLRLFGGTRDMEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CCC4=CC=CC=C4)CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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